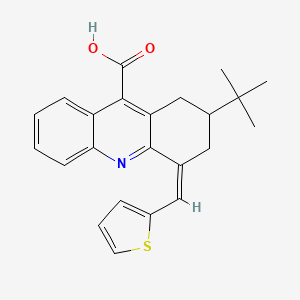

2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Description

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of 2-tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry designation reflects its structural complexity, incorporating a tetrahydroacridine backbone with specific substitutions at defined positions. The Chemical Abstracts Service registry number 380574-08-3 provides unambiguous identification within chemical databases and literature, facilitating accurate referencing across scientific publications.

The molecular formula C₂₃H₂₃NO₂S indicates the presence of 23 carbon atoms, 23 hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 377.50 grams per mole. The compound's Simplified Molecular Input Line Entry System notation, represented as O=C(O)C1=C(CC2C(C)(C)C)C(C(C2)=CC3=CC=CS3)=NC4=CC=CC=C14, provides a linear representation of its three-dimensional structure. This structural encoding enables computational analysis and database searching while maintaining chemical accuracy.

The nomenclature system employed reflects the compound's hierarchical structure, beginning with the core tetrahydroacridine ring system and progressing through each substituent in order of priority. The carboxylic acid functionality at position 9 represents the highest priority functional group, followed by the thiophene-containing substituent at position 4 and the tert-butyl group at position 2. This systematic approach ensures consistent identification across different chemical databases and research publications.

Historical Context of Acridine-Based Compound Discovery

The foundation for understanding 2-tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid lies in the historical development of acridine chemistry, which began with the groundbreaking work of Graebe and Carol in 1870. These researchers announced the discovery of a new basic material in the anthracene fraction of coal tar, which they named "acridin" due to its acrid smell and irritating action on the skin and mucous membranes. The empirical formula initially assigned was C₁₂H₉N, and despite the limited amount of material available for characterization, its fundamental properties including appearance, melting point, steam volatility, stability, and salt-forming ability were documented.

The historical significance of acridine discovery extends beyond its initial isolation, as it established the foundation for an entire class of nitrogen-containing heterocycles. Acridine is structurally related to anthracene, with one of the central carbon-hydrogen groups replaced by nitrogen, creating a planar molecule with basic properties similar to pyridine and quinoline. This structural relationship to anthracene provided early chemists with insights into potential synthetic approaches and chemical reactivity patterns that would prove essential for subsequent derivative development.

The evolution of acridine chemistry progressed through various nomenclature and numbering systems, with at least seven different numbering schemes proposed for the simple acridine ring system over the decades. The standardization efforts culminated in the adoption of the Chemical Abstracts numbering system in 1937, which provided consistency for literature searches and chemical communication. This historical progression demonstrates the growing importance of acridine derivatives in chemical research and the need for systematic organization of knowledge within this field.

From the initial discovery stimulus emerged a vast body of research leading to varied useful applications of acridine and its derivatives. The development of tetrahydroacridine derivatives represents a significant advancement in this historical continuum, as these compounds maintain the essential acridine framework while introducing additional structural flexibility through partial saturation of the aromatic system. The synthesis and study of compounds like 2-tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid exemplify the sophisticated chemical modifications possible within this historical framework.

Structural Significance of Tetrahydroacridine Derivatives

The structural significance of tetrahydroacridine derivatives, exemplified by 2-tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid, lies in their unique combination of aromatic and aliphatic characteristics within a single molecular framework. The tetrahydroacridine core structure, represented by the molecular formula C₁₃H₁₃N, differs from the parent acridine through the saturation of one benzene ring, creating a system with enhanced structural flexibility while maintaining the essential nitrogen heterocycle. This partial saturation significantly influences the compound's three-dimensional conformation and electronic properties, creating opportunities for specific molecular interactions not available in the fully aromatic parent structure.

Research investigations have demonstrated that the planarity of the acridine molecule and the presence of functional groups at specific positions are crucial factors in determining biological activity and mechanism of action. Structure-activity relationship studies have revealed that both molecular planarity and specific substituent positioning contribute significantly to the interaction with biological targets, particularly membrane proteins. The incorporation of the thiophene moiety in 2-tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid introduces additional electronic characteristics through the sulfur-containing heterocycle, potentially enhancing molecular recognition properties.

The cytotoxic activity profiles of tetrahydroacridine derivatives have been extensively studied, revealing remarkable potency against various cancer cell lines. Recent research has shown that tetrahydroacridine derivatives with iodobenzoic moieties displayed high cytotoxicity against A549 human lung adenocarcinoma cells with inhibitory concentration 50% values ranging from 59.12 to 14.87 micromolar, and against HT-29 human colorectal adenocarcinoma cells with values from 17.32 to 5.90 micromolar. These activities were notably higher than standard control agents etoposide and 5-fluorouracil, demonstrating the exceptional potential of structurally modified tetrahydroacridine compounds.

The mechanism of action studies have revealed that tetrahydroacridine derivatives exert their biological effects through multiple pathways, including deoxyribonucleic acid intercalation, cell cycle inhibition in G0/G1 phase, and induction of apoptosis through poly adenosine diphosphate-ribose polymerase-1 cleavage. The compounds cause deoxyribonucleic acid damage and H2AX phosphorylation, confirming their direct interaction with genetic material. Additionally, these derivatives demonstrate anti-inflammatory activity through hyaluronidase inhibition, expanding their potential therapeutic applications beyond cytotoxic effects.

Recent developments in tetrahydroacridine research have identified these compounds as promising antibiotics against multidrug-resistant bacterial pathogens. Studies have shown that tetrahydroacridine-9-carboxylic acid derivatives target Type I signal peptidase, a crucial enzyme for bacterial survival, representing a novel mechanism for antibiotic action. The compound designated C09 in these studies demonstrated excellent in vitro antimicrobial activity against methicillin-resistant Staphylococcus aureus and other multidrug-resistant Gram-positive pathogens, with favorable binding affinity to the target enzyme and additional effects including bacterial cell membrane disruption and biofilm eradication.

Properties

IUPAC Name |

(4Z)-2-tert-butyl-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2S/c1-23(2,3)15-11-14(12-16-7-6-10-27-16)21-18(13-15)20(22(25)26)17-8-4-5-9-19(17)24-21/h4-10,12,15H,11,13H2,1-3H3,(H,25,26)/b14-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAVFUOLNGHXQN-OWBHPGMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1C/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetrahydroacridine core, introduction of the tert-butyl group, and the attachment of the thiophene ring through a methylene bridge .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving controlled reaction conditions, purification steps such as recrystallization or chromatography, and rigorous quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated hydrocarbon .

Scientific Research Applications

2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving protein interactions and enzyme activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

| Compound Name | Substituent at Position 4 | Electronic Nature | Key Structural Features |

|---|---|---|---|

| Target Compound | Thiophen-2-ylmethylidene | Electron-rich (aromatic sulfur) | Heterocyclic, polarizable sulfur atom |

| 4-[(3-Chlorophenyl)methylidene] analog (CAS 380436-75-9) | 3-Chlorophenyl | Electron-withdrawing (Cl) | Increased hydrophobicity, steric bulk |

| 4-[(4-Methoxyphenyl)methylidene] analog (CID 5009988) | 4-Methoxyphenyl | Electron-donating (OCH₃) | Enhanced solubility, H-bonding potential |

| 4-[(4-Nitrophenyl)methylidene] analog (CAS 379728-19-5) | 4-Nitrophenyl | Strongly electron-withdrawing (NO₂) | High reactivity, potential redox activity |

| 4-[(4-Chlorophenyl)methylidene] analog (CAS 380437-35-4) | 4-Chlorophenyl | Electron-withdrawing (Cl) | Similar to 3-Cl but with para orientation |

Key Observations :

- Thiophene vs. Phenyl Groups : The thiophene substituent offers distinct electronic properties due to sulfur’s polarizability, which may enhance binding affinity in enzyme interactions compared to purely aromatic phenyl groups .

- Electron-Withdrawing vs. Methoxy groups improve solubility but may reduce metabolic stability .

Physicochemical Properties

- Collision Cross-Section (CCS) : The 4-methoxyphenyl analog (CID 5009988) has a predicted CCS of 199.7 Ų for [M+H]⁺, indicating moderate molecular size and polarity. Thiophene’s lower electronegativity compared to methoxy may reduce CCS, impacting chromatographic behavior .

- Melting points for related compounds (e.g., 1,2,3,4-tetrahydroacridine-9-carboxylic acid dihydrate) exceed 280°C , suggesting high thermal resilience.

Biological Activity

2-Tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 380574-08-3) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 377.5 g/mol. It features a tetrahydroacridine core, a thiophene ring, and a carboxylic acid functional group, which contribute to its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23NO2S |

| Molecular Weight | 377.5 g/mol |

| Boiling Point | 548.2 °C (predicted) |

| Density | 1.259 g/cm³ (predicted) |

| pKa | 0.85 |

Research indicates that 2-tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid exhibits several biological activities:

- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .

- Amyloid Beta Aggregation Prevention : The compound demonstrates the ability to prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in the pathogenesis of Alzheimer's disease. Studies have shown that it can reduce Aβ-induced toxicity in astrocytes by modulating inflammatory responses and decreasing levels of pro-inflammatory cytokines such as TNF-α .

- Antioxidant Properties : While the antioxidant capacity of this compound is reported to be moderate, it still plays a role in reducing oxidative stress within cellular environments.

Research Findings

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : In cell culture models, 2-tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid was found to reduce cell death induced by Aβ 1-42 by approximately 20%. This suggests a protective effect against neurotoxic agents commonly associated with neurodegenerative diseases .

- In Vivo Studies : Animal studies have shown that while the compound exhibits some protective effects against cognitive decline induced by scopolamine (a model for Alzheimer's disease), its bioavailability in the brain remains a challenge. Further optimization may be required to improve its efficacy in vivo .

Case Studies

- Astrocyte Protection Against Aβ : A study evaluated the protective effects of this compound on astrocytes exposed to Aβ 1-42. Results indicated a significant reduction in cell death and inflammatory cytokine production compared to untreated controls .

- Comparative Analysis with Galantamine : In comparative studies with galantamine (a well-known AChE inhibitor), 2-tert-butyl-4-(thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid showed similar trends in reducing Aβ levels but lacked statistical significance in some measures. This highlights the need for further research into optimizing dosage and delivery methods.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Formation of the tetrahydroacridine core through cyclization reactions.

- Step 2 : Introduction of the thiophene moiety via alkylation or condensation.

- Step 3 : Functionalization with the carboxylic acid group under controlled pH and temperature. Key optimization parameters include solvent polarity (e.g., DMF for solubility), catalyst selection (e.g., palladium for cross-coupling), and reaction time to minimize side products. Post-synthesis purification via column chromatography is critical for achieving >95% purity .

Q. Which analytical techniques are essential for structural characterization?

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ 1.2–1.4 ppm for H), thiophene protons (δ 6.8–7.5 ppm), and the carboxylic acid proton (broad peak at δ 12–13 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 377.5 (M+H).

- Infrared Spectroscopy (IR) : Peaks at 1700–1720 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H stretch) confirm functional groups .

Q. What functional groups dominate its chemical reactivity?

The tetrahydroacridine core enables π-π stacking interactions, the thiophene ring participates in electrophilic substitution, and the carboxylic acid group facilitates hydrogen bonding or salt formation. These groups make the compound amenable to derivatization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers design experiments to elucidate its mechanism of action in biological systems?

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners.

- Enzyme Inhibition Assays : Test activity against acetylcholinesterase (AChE) or cyclooxygenase (COX) at varying concentrations (e.g., 0.1–100 µM).

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) followed by confocal microscopy to track intracellular localization .

Q. How to resolve contradictions in reported biological activity data?

- Orthogonal Assays : Validate enzyme inhibition results using both fluorometric and colorimetric assays.

- Structural Analogs : Compare activity with derivatives lacking the tert-butyl or thiophene groups (e.g., 2,3-dihydro-1H-acridine-9-carboxylic acid) to isolate functional contributions .

- Batch Reproducibility : Ensure consistent synthesis protocols to rule out purity variations (e.g., HPLC purity checks) .

Q. What computational strategies predict interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to AChE (PDB ID: 4EY7), focusing on π-π interactions between the acridine core and aromatic residues (e.g., Trp286).

- QSAR Modeling : Correlate substituent electronegativity (e.g., thiophene vs. phenyl) with IC values to guide derivatization .

Q. How can synthesis be optimized to improve yields and scalability?

- Catalyst Screening : Test Pd(OAc) vs. PdCl for Suzuki-Miyaura coupling steps.

- Solvent Effects : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining >80% yield .

Q. What safety protocols are critical during handling?

- PPE : Nitrile gloves, lab coats, and safety goggles (EN 166 standard) to prevent skin/eye contact.

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., dichloromethane).

- Waste Disposal : Neutralize carboxylic acid residues with NaHCO before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.